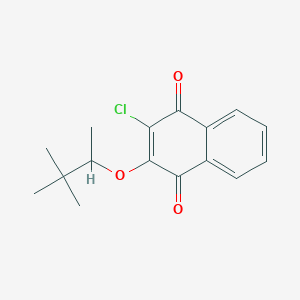
GDP-D-galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GDP-D-galactose is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It is a guanosine diphosphate (GDP) ester of D-galactose, which is a hexose sugar. This compound is involved in various biological processes, including the synthesis of polysaccharides and the modification of proteins and lipids.
準備方法
Synthetic Routes and Reaction Conditions
GDP-D-galactose can be synthesized through enzymatic reactions involving GDP-mannose 3,5-epimerase, which catalyzes the conversion of GDP-mannose to this compound . This enzyme orchestrates a series of chemical reactions, including oxidation, deprotonation, protonation, and reduction, to achieve the double epimerization required for the transformation .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant microorganisms. For example, Escherichia coli can be genetically engineered to express the necessary enzymes for the conversion of GDP-mannose to this compound . This method allows for the efficient and scalable production of this compound.
化学反応の分析
Types of Reactions
GDP-D-galactose undergoes various chemical reactions, including:
Oxidation: Conversion to GDP-4-keto-6-deoxy-D-mannose.
Reduction: Formation of GDP-L-fucose.
Substitution: Involvement in glycosylation reactions where it donates the galactose moiety to acceptor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
NADPH: Used in reduction reactions.
Enzymes: Such as GDP-mannose 3,5-epimerase and GDP-L-galactose phosphorylase
Major Products
The major products formed from these reactions include GDP-L-fucose and various glycosylated molecules, which are essential for the biosynthesis of glycoproteins and glycolipids .
科学的研究の応用
GDP-D-galactose has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycosylation processes and cell wall biosynthesis in plants.
Medicine: Involved in the development of antiviral and anticancer drugs due to its role in glycosylation.
Industry: Used in the production of ascorbic acid (vitamin C) and other bioactive compounds.
作用機序
GDP-D-galactose exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. The compound is involved in the biosynthesis of glycoproteins and glycolipids by transferring the galactose moiety to acceptor molecules. This process is catalyzed by specific glycosyltransferases, which recognize this compound as a substrate .
類似化合物との比較
Similar Compounds
GDP-L-galactose: Another nucleotide sugar involved in ascorbate biosynthesis.
GDP-L-fucose: Involved in the synthesis of fucosylated glycans.
GDP-D-mannose: A precursor in the biosynthesis of GDP-D-galactose
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Unlike other nucleotide sugars, it is specifically involved in the transfer of galactose moieties, which are essential for the structural and functional diversity of glycoconjugates .
特性
分子式 |
C16H25N5O16P2 |
|---|---|
分子量 |
605.3 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15?/m1/s1 |
InChIキー |
MVMSCBBUIHUTGJ-IXDFUAJQSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)
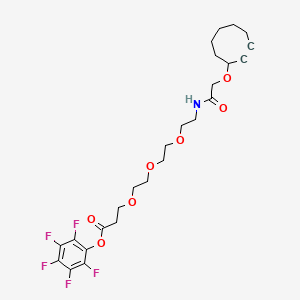

![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)


![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)
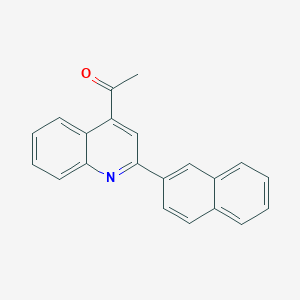
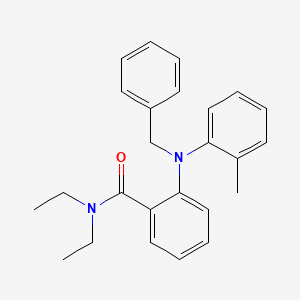
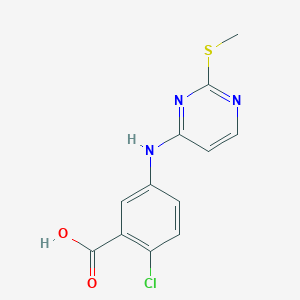
![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)
